Tetrakis(mu-(acetato-O:O'))dimolybdenum
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Overview
Description
Tetrakis(mu-(acetato-O:O'))dimolybdenum is a useful research compound. Its molecular formula is C8H12Mo2O8 and its molecular weight is 428.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Derivatives : Tetrakis(mu-(acetato-O:O'))dimolybdenum reacts with various acids to yield compounds with potential applications in synthesis and molecular engineering. The reaction with dicarboxylic acids leads to compounds with a general formula Mo2(dicarboxylate)2·nH2O, while with monocarboxylic acids, it forms polymeric structures. These reactions and resulting compounds have implications for material science and molecular chemistry (Mureinik, 1976).
Chiroptical Studies : The compound has been used as an auxiliary chromophore for determining the absolute configuration of optically active compounds. This application is significant in stereochemical studies, particularly in determining the structure of chiral complexes formed in solution (Jawiczuk et al., 2014).
Oxidation Studies : Studies on the oxidation of this compound have led to the characterization of tetranuclear compounds, revealing insights into the molecular structures and bonding in such compounds. This is crucial for understanding the chemical behavior of molybdenum-based compounds (Cotton et al., 2006).
Cytotoxicity and Antitumor Activity : The related compound tetra-mu-carboxylatodirhodium(II) has been studied for its cytotoxicity and antitumor activities, indicating potential applications in cancer research and treatment. The inhibition of DNA and protein synthesis in tumor cells by these compounds is a significant finding (Howard et al., 1979).
Structural Studies : Research on various adducts and derivatives of this compound has contributed to the understanding of molecular and crystal structures, which is vital for the development of new materials and compounds (Cindrić et al., 1996).
Safety and Hazards
When handling Tetrakis(mu-(acetato-O:O’))dimolybdenum, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Tetrakis(mu-(acetato-O:O'))dimolybdenum can be achieved through the reaction of Mo(CO)6 with acetic anhydride and sodium acetate in the presence of a catalyst.", "Starting Materials": [ "Mo(CO)6", "Acetic anhydride", "Sodium acetate", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 1.0 g of Mo(CO)6 in 20 mL of dry THF.", "Step 2: Add 2.5 equivalents of acetic anhydride and 2.5 equivalents of sodium acetate to the reaction mixture.", "Step 3: Add a catalytic amount of the catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.", "Step 5: Cool the reaction mixture to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to yield a yellow solid.", "Step 7: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS No. |
14221-06-8 |
Molecular Formula |
C8H12Mo2O8 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
molybdenum(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
DOOLFANBWPPEGQ-UHFFFAOYSA-J |
Isomeric SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |
14221-06-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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